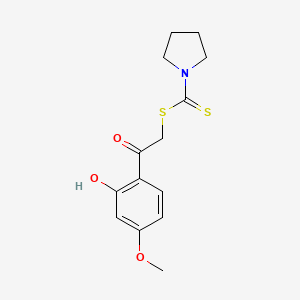
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a complex organic compound that features a combination of phenolic, methoxy, oxoethyl, and pyrrolidinecarbodithioate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate typically involves multi-step organic reactions. A common approach might include:
Formation of the phenolic intermediate: Starting with a hydroxy-methoxy benzene derivative, the phenolic intermediate can be synthesized through electrophilic substitution reactions.
Introduction of the oxoethyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides under acidic or basic conditions.
Formation of the pyrrolidinecarbodithioate group: This can be achieved by reacting the intermediate with pyrrolidine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The oxoethyl group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidinecarbodithioate derivatives: Compounds with variations in the pyrrolidine or carbodithioate groups.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H17NO3S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3 |
Clave InChI |
FSVVFYJOJFXONO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




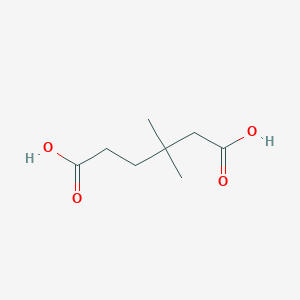
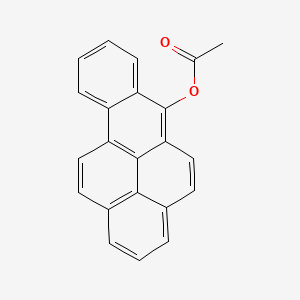



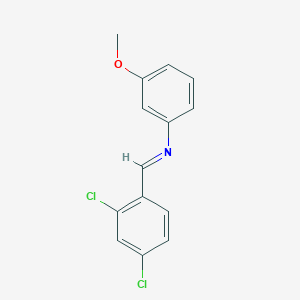


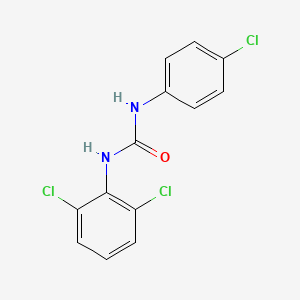
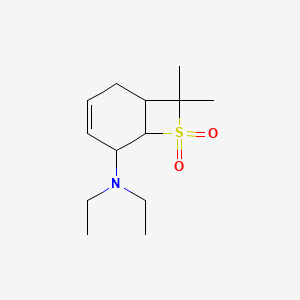
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

